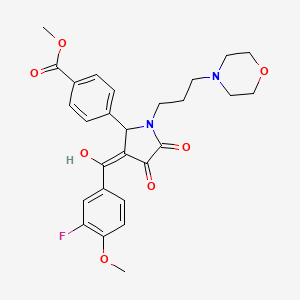

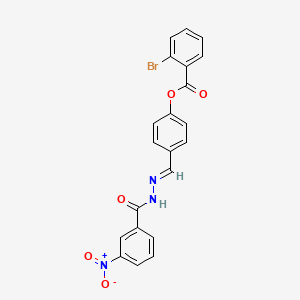

![molecular formula C27H27N3O3S2 B12028420 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide CAS No. 618081-25-7](/img/structure/B12028420.png)

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-Phenylethyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Thiazolidinonrings beginnen, gefolgt von der Einführung der Indol-Einheit und anschließender Funktionalisierung, um die Phenylethylacetamidgruppe zu binden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Cyclohexanon und verschiedene Amine unter kontrollierten Bedingungen wie Rückfluss oder inerte Atmosphäre.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von automatisierten Reaktoren, Durchflusssystemen und Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolidinonring oder der Indol-Einheit.

Reduktion: Reduktionsreaktionen könnten die in der Struktur vorhandenen Carbonylgruppen angreifen.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Indolstickstoff oder an der Phenylethylacetamidgruppe.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

Biologisch sind Thiazolidinone für ihre antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften bekannt. Diese Verbindung könnte auf ähnliche Aktivitäten untersucht werden, was möglicherweise zu neuen Therapeutika führt.

Medizin

In der Medizin könnte die Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, könnte sie bei der Behandlung von Krankheiten wie Krebs, Infektionen oder Entzündungen nützlich machen.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden. Ihre einzigartigen Eigenschaften könnten sie auch für Anwendungen in der Landwirtschaft oder Umweltwissenschaft geeignet machen.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung würde ihre Interaktion mit spezifischen molekularen Zielstrukturen beinhalten. Beispielsweise könnte sie Enzyme oder Rezeptoren hemmen, die an Krankheitspfaden beteiligt sind. Der Thiazolidinonring und die Indol-Einheit könnten eine entscheidende Rolle bei der Bindung an diese Zielstrukturen spielen, was zu den beobachteten biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for applications in agriculture or environmental science.

Wirkmechanismus

The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, it might inhibit enzymes or receptors involved in disease pathways. The thiazolidinone ring and indole moiety could play crucial roles in binding to these targets, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.

Indol-Derivate: Weitgehend untersucht wegen ihrer vielfältigen biologischen Aktivitäten.

Phenylethylamine: Häufig in verschiedenen Pharmazeutika enthalten.

Einzigartigkeit

Was 2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-Phenylethyl)acetamid auszeichnet, ist seine einzigartige Kombination dieser Strukturmotive, die möglicherweise zu neuartigen biologischen Aktivitäten und Anwendungen führt.

Eigenschaften

CAS-Nummer |

618081-25-7 |

|---|---|

Molekularformel |

C27H27N3O3S2 |

Molekulargewicht |

505.7 g/mol |

IUPAC-Name |

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C27H27N3O3S2/c31-22(28-16-15-18-9-3-1-4-10-18)17-29-21-14-8-7-13-20(21)23(25(29)32)24-26(33)30(27(34)35-24)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,28,31)/b24-23- |

InChI-Schlüssel |

CDFNITPWLTUYTB-VHXPQNKSSA-N |

Isomerische SMILES |

C1CCC(CC1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S |

Kanonische SMILES |

C1CCC(CC1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

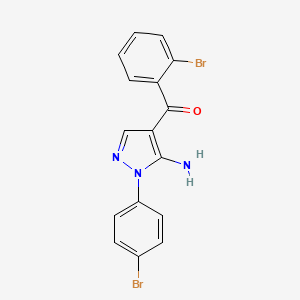

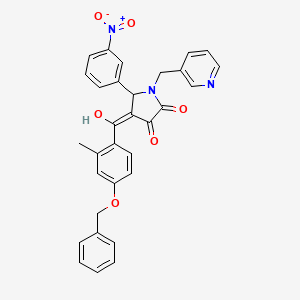

![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)

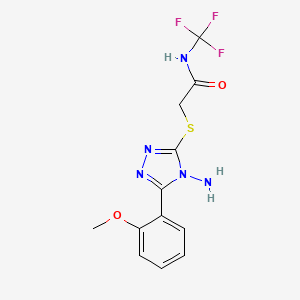

![(3Z)-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12028371.png)

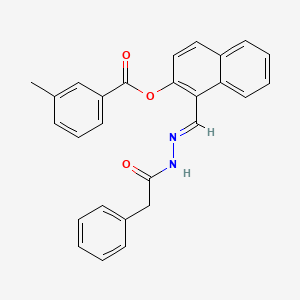

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)

![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)